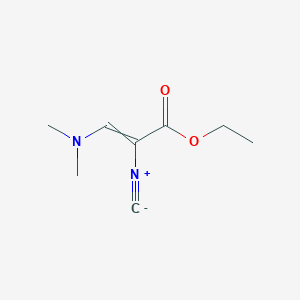
N-(4-benzoylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzoylphenyl)methanesulfonamide is an organic compound with a complex structure that includes a phenylcarbonyl group and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)methanesulfonamide typically involves the reaction of 4-aminobenzophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-(4-benzoylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-(4-benzoylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism of action of N-(4-benzoylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide: Known for its use in medicinal chemistry.
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: Studied for its pharmacological properties
Uniqueness
N-(4-benzoylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbonyl group and a methanesulfonamide group makes it a versatile compound for various applications.
属性
分子式 |
C14H13NO3S |
|---|---|
分子量 |
275.32 g/mol |
IUPAC 名称 |
N-(4-benzoylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3 |
InChI 键 |
FVWVXLPJUYNZLL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid](/img/structure/B8561670.png)







![(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8561728.png)



![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B8561777.png)

